molecular formula C10H16ClFN2O B2505651 3-(sec-butoxymethyl)-4-chloro-1-(2-fluoroethyl)-1H-pyrazole CAS No. 1856018-70-6

3-(sec-butoxymethyl)-4-chloro-1-(2-fluoroethyl)-1H-pyrazole

Cat. No.: B2505651
CAS No.: 1856018-70-6
M. Wt: 234.7
InChI Key: WKOJWTQKCULOBG-UHFFFAOYSA-N
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Description

3-(sec-butoxymethyl)-4-chloro-1-(2-fluoroethyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound is characterized by the presence of a sec-butoxymethyl group at the 3-position, a chlorine atom at the 4-position, and a fluoroethyl group at the 1-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(sec-butoxymethyl)-4-chloro-1-(2-fluoroethyl)-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the sec-Butoxymethyl Group: The sec-butoxymethyl group can be introduced via an alkylation reaction using sec-butyl bromide and a suitable base.

    Fluoroethylation: The fluoroethyl group can be introduced by reacting the intermediate compound with 2-fluoroethyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(sec-butoxymethyl)-4-chloro-1-(2-fluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-(sec-butoxymethyl)-4-chloro-1-(2-fluoroethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(sec-butoxymethyl)-4-chloro-1-(2-fluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(sec-butoxymethyl)-4-chloro-1H-pyrazole
  • 3-(sec-butoxymethyl)-4-fluoro-1H-pyrazole
  • 3-(sec-butoxymethyl)-4-chloro-1-(2-chloroethyl)-1H-pyrazole

Uniqueness

3-(sec-butoxymethyl)-4-chloro-1-(2-fluoroethyl)-1H-pyrazole is unique due to the specific combination of substituents on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluoroethyl groups enhances its reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

3-(butan-2-yloxymethyl)-4-chloro-1-(2-fluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClFN2O/c1-3-8(2)15-7-10-9(11)6-14(13-10)5-4-12/h6,8H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOJWTQKCULOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=NN(C=C1Cl)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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